9(S)-HODE cholesteryl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

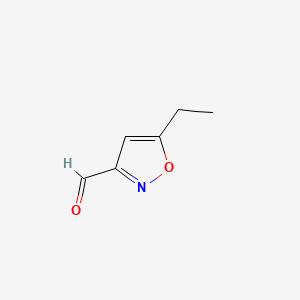

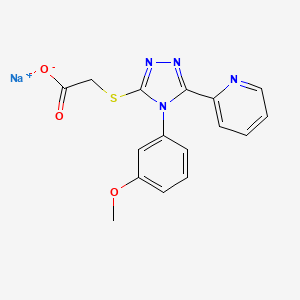

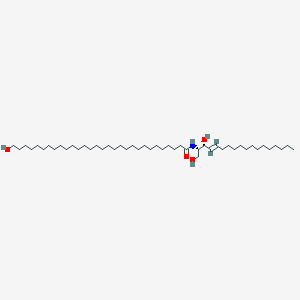

9(S)-HODE cholesteryl ester is an ester of cholesterol . The ester bond is formed between the carboxylate group of a fatty acid and the hydroxyl group of cholesterol . Cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . They are associated with atherosclerosis and are found in human brains as lipid droplets which store and transport cholesterol .

Synthesis Analysis

Cholesteryl ester (CE) and diacylglycerol (DAG) molecular species are important lipid storage and signaling molecules . The current study demonstrates that lithiated adducts of CE and DAG molecular ions have enhanced ionization and lipid class-specific fragmentation in tandem mass spectrometry (MS/MS) scan modes .

Molecular Structure Analysis

Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . Individual-molecule 3D structures of CETP bound to lipoproteins provide a model for understanding the mechanism by which CETP mediates lipid transfer .

Physical And Chemical Properties Analysis

Cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . The allele score was weighted according to the association with plasma levels of non-HDL cholesterol and the allele frequency of the CETP genetic variants in the Copenhagen studies .

Aplicaciones Científicas De Investigación

Cardiovascular Disease Management

9(S)-HODE cholesteryl ester: plays a role in the management of cardiovascular diseases (CVD). It is associated with the regulation of cholesteryl-ester transfer-protein (CETP) , which is involved in the bidirectional transfer of lipids between lipoproteins . CETP inhibitors have been studied for their potential to improve lipid profiles by increasing high-density lipoprotein cholesterol (HDL-C) and lowering low-density lipoprotein cholesterol (LDL-C), which could reduce the risk of atherosclerotic cardiovascular disease .

Atherosclerosis Research

In atherosclerosis research, 9(S)-HODE cholesteryl ester is significant due to its involvement with CETP. CETP facilitates the transfer of cholesteryl esters from HDL to LDL. Inhibiting CETP can potentially reduce the transfer of cholesterol esters into the bloodstream, thereby slowing the progression of atherosclerosis .

Drug Development

The study of 9(S)-HODE cholesteryl ester is crucial in drug development, especially for cardiovascular diseases. Novel CETP inhibitors have been identified using virtual screening techniques, which could lead to the development of new drugs that effectively manage cholesterol levels in human plasma .

Lipid Metabolism Understanding

9(S)-HODE cholesteryl ester: is essential for understanding lipid metabolism. It interacts with enzymes like cholesterol esterase, which hydrolyzes cholesteryl esters to produce cholesterol and free fatty acids. This process is vital for the body’s lipid homeostasis and is associated with conditions like atherosclerosis .

Neurological Research

In neurological research, 9(S)-HODE cholesteryl ester has been found in human brains as lipid droplets, which store and transport cholesterol. This discovery is significant for understanding brain lipid metabolism and its implications in neurological diseases .

Oxidative Stress and Inflammation

9(S)-HODE cholesteryl ester: is also involved in oxidative stress and inflammation. It is oxidized by enzymes like 12/15-lipoxygenase in macrophages, and the oxidized products can contribute to the formation of oxidized phospholipids, which play a role in inflammatory processes .

Mecanismo De Acción

Target of Action

The primary target of 9(S)-HODE cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Mode of Action

9(S)-HODE cholesteryl ester interacts with CETP, which has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The n-terminal β-barrel structure of CETP penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL .

Biochemical Pathways

The regulation of CETP activity can change the concentration of cholesteryl esters (CE) in HDLs, VLDLs, and LDLs . This process is part of the cholesterol reverse transport (RCT) pathway . The decrease in cholesteryl ester can lower HDL and increase LDL, which may be an indicator of cardiovascular problems .

Pharmacokinetics

It is known that cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . This property could impact the compound’s ADME properties and their impact on bioavailability.

Result of Action

The result of the action of 9(S)-HODE cholesteryl ester is a change in the concentration of cholesteryl esters in HDLs, VLDLs, and LDLs . This can lead to a decrease in HDL and an increase in LDL, which may be an indicator of cardiovascular problems .

Action Environment

The action of 9(S)-HODE cholesteryl ester is influenced by environmental factors such as the presence of other lipoproteins and the pH of the environment. The hydrophobic nature of cholesteryl esters means they have a lower solubility in water , which could influence the compound’s action, efficacy, and stability.

Direcciones Futuras

Propiedades

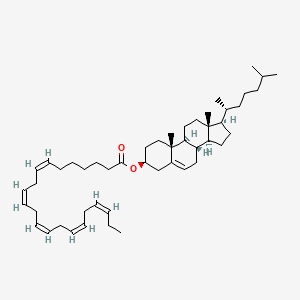

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9S,10Z,12Z)-9-hydroxyoctadeca-10,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16-/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWABJCAEDQEGO-OTHQBIEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C/[C@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)